N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a complex organic compound characterized by the presence of a quinoline ring substituted with a bromine atom and a tetrafluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multi-step organic reactions. A common synthetic route may start with the bromination of quinoline to introduce the bromine atom at the 6-position. This is followed by the introduction of the tetrafluoromethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom and the tetrafluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and tetrafluoromethoxy groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromo-8-quinolinyl)-4-chlorobenzamide
- N-(6-Bromo-8-quinolinyl)-3-methoxybenzamide
- N-(6-Bromo-8-quinolinyl)-N’-(4-chlorophenyl)urea
Uniqueness
N-(6-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of the tetrafluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-6-8(14)5-7-3-2-4-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGKXMIWNJJWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=CC(=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.